molecular formula C17H15ClN2OS2 B2950183 N-(4-chlorobenzo[d]thiazol-7-yl)-4-(isopropylthio)benzamide CAS No. 946209-72-9

N-(4-chlorobenzo[d]thiazol-7-yl)-4-(isopropylthio)benzamide

Cat. No. B2950183
CAS RN: 946209-72-9
M. Wt: 362.89
InChI Key: OUCLGKWGLOKFDA-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-7-yl)-4-(isopropylthio)benzamide, also known as CBT-IBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzamide derivatives and has a molecular formula of C18H16ClNOS2.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzo[d]thiazol-7-yl)-4-(isopropylthio)benzamide is not fully understood, but it is believed to involve the inhibition of enzyme activity by binding to the active site of the enzyme. This results in the disruption of the enzyme's function, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of Plasmodium falciparum, and reduce the levels of inflammatory cytokines in cells. Additionally, it has been shown to have a neuroprotective effect in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzo[d]thiazol-7-yl)-4-(isopropylthio)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its inhibitory activity against various enzymes makes it a useful tool for studying enzyme function. However, its potency may also be a limitation, as it can be difficult to determine the optimal concentration for use in experiments.

Future Directions

There are several potential future directions for research on N-(4-chlorobenzo[d]thiazol-7-yl)-4-(isopropylthio)benzamide. One area of interest is the development of new drugs based on its inhibitory activity against various enzymes. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential applications in the treatment of various diseases. Finally, the synthesis of new derivatives of this compound may lead to compounds with improved potency and specificity.

Synthesis Methods

The synthesis of N-(4-chlorobenzo[d]thiazol-7-yl)-4-(isopropylthio)benzamide involves a multi-step process that includes the reaction of 4-chlorobenzo[d]thiazole with isopropylthiol in the presence of a base, followed by the reaction of the resulting intermediate with 4-chlorobenzoyl chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(4-chlorobenzo[d]thiazol-7-yl)-4-(isopropylthio)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, histone deacetylase, and protein kinase CK2. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and malaria.

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-4-propan-2-ylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS2/c1-10(2)23-12-5-3-11(4-6-12)17(21)20-14-8-7-13(18)15-16(14)22-9-19-15/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCLGKWGLOKFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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